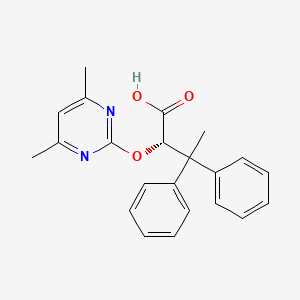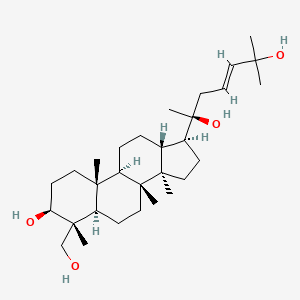
Cereotagalol B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cereotagalol B is a natural product found in Ceriops tagal with data available.
Scientific Research Applications
Identification and Characterization
Cereotagalol B, along with other compounds like cereotagaloperoxide and cereotagalol A, was isolated from the hypocotyls and fruits of Ceriops tagal. These compounds were identified through extensive spectroscopic analysis, highlighting the plant's chemical diversity and potential for various applications (Pakhathirathien et al., 2005).
Applications in Biomedical Research Tools
This compound's biomedical implications might be indirectly inferred from broader research tools and platforms. For instance, platforms like Galaxy (an open web-based platform for genomic research) facilitate accessible, reproducible, and transparent computational research in life sciences. Such platforms are crucial for analyzing complex data, possibly including those related to compounds like this compound (Goecks et al., 2010).
Ethnopharmacological Context and Related Research
In the context of multi-herbal compositions and their applications, this compound might be contextually relevant. Studies like the analysis of Buyang Huanwu Decoction, a traditional treatment for cerebrovascular diseases, involve intricate analysis of herbal compositions. Such research might provide insights into how this compound or similar compounds could be integrated or studied within complex herbal matrices (Lee et al., 2020).
properties
Molecular Formula |
C30H52O4 |
|---|---|
Molecular Weight |
476.7 g/mol |
IUPAC Name |
(E,6S)-6-[(3S,4R,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4-(hydroxymethyl)-4,8,10,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-3-ene-2,6-diol |
InChI |
InChI=1S/C30H52O4/c1-25(2,33)14-8-15-30(7,34)21-11-17-28(5)20(21)9-10-23-26(3)16-13-24(32)27(4,19-31)22(26)12-18-29(23,28)6/h8,14,20-24,31-34H,9-13,15-19H2,1-7H3/b14-8+/t20-,21+,22-,23-,24+,26+,27+,28-,29-,30+/m1/s1 |
InChI Key |
YBIYNGXSXBLTCS-UMJIPOFOSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)CO)O)C)C)[C@](C)(C/C=C/C(C)(C)O)O |
Canonical SMILES |
CC12CCC(C1CCC3C2(CCC4C3(CCC(C4(C)CO)O)C)C)C(C)(CC=CC(C)(C)O)O |
synonyms |
cereotagalol B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-4-methylaniline](/img/structure/B1243464.png)
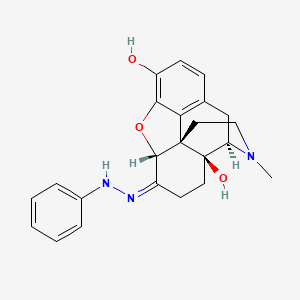
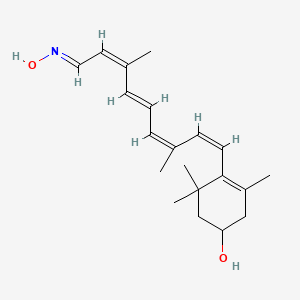
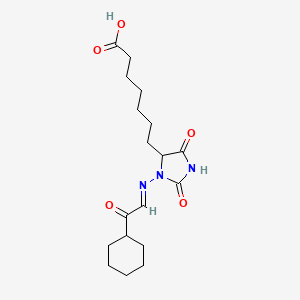
![7-Methyl-4-(2-methylthiophen-3-yl)-10-thia-3,6-diazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-amine](/img/structure/B1243469.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1243472.png)
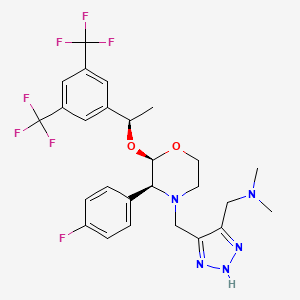
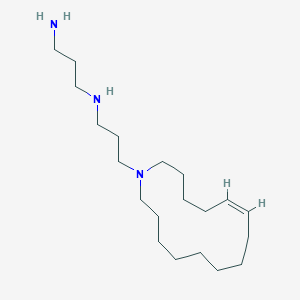
![(1R,8S,11R,17S,20R,23S)-11,20-dibenzyl-23-[(2S)-butan-2-yl]-10-methyl-3,4,10,13,19,22,25,26-octazatetracyclo[23.4.0.03,8.013,17]nonacosa-4,26-diene-2,9,12,18,21,24-hexone](/img/structure/B1243476.png)
![6-[(4-Carboxyphenyl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B1243477.png)
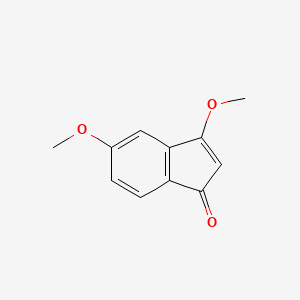
![N-Ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine;decahydrochloride](/img/structure/B1243481.png)
